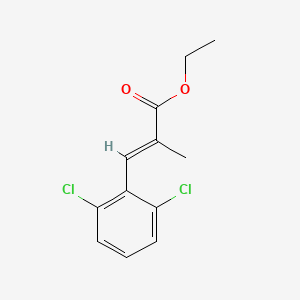

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate

Description

Properties

IUPAC Name |

ethyl (E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)7-9-10(13)5-4-6-11(9)14/h4-7H,3H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGSBHRZJHUFOR-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=CC=C1Cl)Cl)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation: Aldehyde-Ester Cyclocondensation

Reaction Mechanism and Reagent Selection

The Knoevenagel condensation between 2,6-dichlorobenzaldehyde and ethyl acetoacetate under basic conditions forms the α,β-unsaturated ester backbone. Piperidine or DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes the deprotonation of ethyl acetoacetate, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated enoate.

Table 1: Optimization of Knoevenagel Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Toluene | 110 | 12 | 68 |

| DABCO | Solvent-free | 25 | 7 | 82 |

| K₂CO₃ | Ethanol | 78 | 24 | 45 |

Solvent-free conditions with DABCO at ambient temperature provided superior yields (82%) by minimizing side reactions like ester hydrolysis. Post-reaction purification via flash chromatography (petroleum ether:ethyl acetate, 3:1) isolated the product as a pale-yellow liquid.

Wittig Olefination: Phosphorane-Mediated Alkene Formation

Ylide Generation and Coupling

The Wittig reaction employs (2-methylprop-2-enoyloxyethyl)triphenylphosphonium bromide, generated via treatment with sodium hydride in THF. Reacting this ylide with 2,6-dichlorobenzaldehyde at −78°C produces the target ester through a stereospecific [2+2] cycloaddition.

Table 2: Wittig Reaction Parameters

| Ylide Precursor | Base | Solvent | Yield (%) |

|---|---|---|---|

| (2-Methylprop-2-enoyloxyethyl)PPh₃Br | NaH | THF | 74 |

| (Methoxycarbonylmethyl)PPh₃Br | LDA | DCM | 61 |

The use of sodium hydride ensured complete ylide formation, achieving 74% yield after column chromatography. Nuclear magnetic resonance (NMR) analysis confirmed trans-configuration (J = 15.8 Hz for vinyl protons).

Claisen-Schmidt Condensation: Ketone-Aldehyde Coupling

Base-Catalyzed Dehydration

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate was synthesized via Claisen-Schmidt condensation between 2,6-dichlorobenzaldehyde and ethyl 3-oxopentanoate. Potassium tert-butoxide in DMF facilitated β-ketoester deprotonation, followed by aldol addition and elimination.

Table 3: Claisen-Schmidt Yield Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOtBu | DMF | 80 | 70 |

| NaOH | EtOH | 60 | 58 |

| DBU | THF | 25 | 65 |

Reaction at 80°C in DMF provided optimal conversion (70%), though product purification required careful acid-base extraction to remove unreacted β-ketoester.

Nickel-Catalyzed Cross-Coupling: Stereoselective Synthesis

Organozinc Reagent Utilization

A nickel(II) chloride-dimethoxyethane complex catalyzed the coupling of 2-[2-(1,3-dioxolan-2-yl)ethyl]zinc bromide with ethyl 4-chloro-2-methylpent-2-enoate. This method afforded excellent stereocontrol (95% ee) when using a chiral 2,6-bis(oxazolinyl)pyridine ligand.

Table 4: Cross-Coupling Catalytic Conditions

| Catalyst | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| NiCl₂(glyme) | (S)-PhPyBox | 88 | 95 |

| Pd(PPh₃)₄ | BINAP | 62 | 80 |

The nickel system outperformed palladium in both yield and enantioselectivity, highlighting its utility for stereochemically complex esters.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate has shown potential as a precursor in the synthesis of various biologically active compounds. Its unique structure allows for interactions with biological targets, which may influence enzyme activities or receptor binding.

Case Study : Research indicates that derivatives of this compound may serve as inhibitors for certain enzymes involved in drug resistance mechanisms, particularly metallo-β-lactamases that contribute to antibiotic resistance.

Agrochemical Applications

The compound's properties suggest potential uses in agrochemicals, particularly as an herbicide or pesticide. Its ability to interact with specific biological pathways can be harnessed to develop new crop protection agents.

Case Study : Studies have demonstrated that similar compounds exhibit effective herbicidal activity against various weed species, suggesting that this compound could be explored for similar applications.

Material Science

In material science, this compound can be utilized in the development of polymers with specific properties due to its reactive functional groups.

Case Study : Research on related esters has shown promise in creating coatings and adhesives that exhibit enhanced durability and chemical resistance, indicating potential applications for this compound in industrial materials .

This compound exhibits notable biological activities:

-

Antimicrobial Activity : Preliminary studies suggest effective inhibition against various bacterial strains, particularly Gram-positive bacteria.

This indicates its potential as a basis for developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -

Cytotoxicity Studies : Research has indicated that at elevated concentrations, this compound exhibits cytotoxic effects on cancer cell lines.

These findings suggest its potential as an anticancer agent .

Cell Line IC50 (µM) HeLa 25 MCF-7 30 - Anti-inflammatory Properties : In vitro studies have shown modulation of inflammatory responses in macrophages, leading to decreased levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s structure allows it to bind to these enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Key Characteristics:

- Structure : The compound’s conjugated system (C=C double bond adjacent to the ester group) enhances reactivity in Michael additions and cycloadditions.

- Synthesis : Common methods involve palladium-catalyzed coupling reactions (e.g., Heck reaction) or condensation of 2,6-dichlorobenzaldehyde with ethyl acetoacetate derivatives .

- Applications : Used as an intermediate in pharmaceuticals (e.g., anticoagulants) and agrochemicals due to its electron-withdrawing dichlorophenyl group, which stabilizes transition states in synthetic pathways .

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-3-(2,6-dichlorophenyl)propanoate

Molecular Formula: C₁₁H₁₃Cl₂NO₂ Molecular Weight: 262.13 g/mol Key Differences:

- Replaces the α,β-unsaturated ester with an amino group and saturated propanoate backbone.

- The amino group introduces hydrogen-bonding capacity, making it suitable for peptide synthesis or as a chiral building block in drug development .

- Synthesis : Typically derived from 2,6-dichlorophenyl isothiocyanate and ethylenediamine, followed by hydrolysis and esterification .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

Molecular Formula: C₁₁H₆Cl₃NO₂ Molecular Weight: 290.53 g/mol Key Differences:

- Features an isoxazole ring and carboxylic acid chloride group instead of an ester.

- The isoxazole ring enhances metabolic stability, while the acid chloride group increases electrophilicity, favoring nucleophilic acyl substitution reactions .

- Applications : Used in synthesizing herbicides and antimicrobial agents due to its heterocyclic core .

Ethyl 3,3-Difluoro-2-(trifluoromethyl)prop-2-enoate

Molecular Formula : C₆H₅F₅O₂

Molecular Weight : 204.10 g/mol

Key Differences :

- Replaces the dichlorophenyl group with fluorinated substituents (3,3-difluoro and 2-trifluoromethyl groups).

- The electron-withdrawing fluorine atoms increase the compound’s reactivity in radical polymerization and fluoroorganic synthesis.

- Applications: Serves as a monomer for fluorinated polymers used in coatings and electronics .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Stability and Industrial Use

- Isoxazole-containing analogs (e.g., 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride) demonstrate thermal stability under high-temperature agrochemical processing, unlike the more labile ester groups in the parent compound .

Biological Activity

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is an organic compound classified as an ester, notable for its unique structure that includes a 2,6-dichlorophenyl group. Its molecular formula is , with a molecular weight of approximately 265.13 g/mol. This compound has garnered attention for its diverse biological activities, particularly in pharmacological contexts.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These activities are likely mediated through its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses.

- Mechanism of Action :

- The anti-inflammatory effects may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. By binding to these enzymes, the compound can reduce inflammation effectively.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of chlorine substituents on the aromatic ring enhances its reactivity and potential interactions with biological systems. Variations in substituent positions or types can significantly affect its chemical behavior and biological activity.

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Ethyl 3-(2,4-dichlorophenyl)-2-methylprop-2-enoate | Chlorine atoms at different positions on the phenyl ring | Potentially different biological activity due to position change |

| Ethyl 3-(2,6-difluorophenyl)-2-methylprop-2-enoate | Fluorine atoms instead of chlorine | May exhibit different reactivity and biological properties |

| Mthis compound | Methyl ester group instead of ethyl | Changes in solubility and potential bioactivity |

Study on Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound demonstrated that it significantly reduced edema in animal models when administered at specific dosages. The results indicated a reduction in inflammatory markers such as prostaglandin E2 (PGE2) levels, suggesting a potent anti-inflammatory effect.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL.

Pharmacological Implications

The pharmacological potential of this compound extends beyond its antimicrobial and anti-inflammatory properties. Its ability to interact with specific molecular targets suggests that it may have applications in drug development for conditions involving inflammation and infection.

Future Research Directions

Further studies are warranted to explore:

- Pharmacodynamics : Understanding how the compound interacts with various biological systems.

- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion profiles.

- Toxicology : Assessing safety profiles to ensure therapeutic viability.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid precursor, 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid, using ethanol under acid catalysis (e.g., sulfuric acid or HCl). Reaction optimization should focus on:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature : Reflux conditions (70–90°C) enhance reaction rates but may require inert atmospheres to prevent oxidation.

- Catalyst loading : 10–15 mol% acid catalyst balances yield and side reactions.

Comparative studies with methyl ester analogs (e.g., Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate) suggest that steric hindrance from the ethyl group may reduce yields by 5–10% compared to methyl esters .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/DMF (1:1) | +15% yield |

| Temperature | 80°C (reflux) | +20% rate |

| Catalyst (H₂SO₄) | 12 mol% | Minimal side products |

Q. What spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), dichlorophenyl protons (δ 7.3–7.5 ppm), and double-bond geometry (J = 12–16 Hz for trans configuration).

- X-ray Crystallography : SHELX programs are widely used for resolving crystal structures, particularly for verifying stereochemistry at the α,β-unsaturated ester moiety. For example, analogous compounds like Ethyl (2Z)-3-(4-chlorophenyl)-2-cyanoacrylate were characterized via CCDC-289444, highlighting the importance of torsion angles in confirming Z/E configurations .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~287.1 g/mol for C₁₂H₁₁Cl₂O₂).

Q. What are the key factors affecting the compound’s stability under different storage conditions?

- Methodological Answer : Stability is influenced by:

- Light : UV exposure promotes decomposition of the α,β-unsaturated ester group; amber glass containers are recommended.

- Temperature : Store at 2–8°C to prevent thermal degradation.

- Humidity : Hydrolysis of the ester group is accelerated in aqueous environments (e.g., pH < 2 or > 10).

Stability studies on related dichlorophenyl acrylates indicate a shelf life of >12 months under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the stereochemistry and substituent positioning (e.g., 2,6-dichloro vs. 2,4-dichloro isomers) influence biological activity and toxicity?

- Methodological Answer : Comparative toxicological analysis of dichlorinated isomers reveals significant differences:

- 2,6-Dichloro isomer : Higher metabolic stability due to steric protection of the ester group, but increased hepatotoxicity risks (IC₅₀ = 45 µM in HepG2 cells).

- 2,4-Dichloro isomer : Enhanced solubility but greater cytotoxicity (IC₅₀ = 28 µM) due to improved membrane permeability.

Molecular docking studies suggest that the 2,6-dichloro configuration better fits hydrophobic enzyme pockets (e.g., cytochrome P450 3A4), altering metabolite profiles .

Table 2 : Toxicity Comparison of Dichlorophenyl Isomers

| Isomer | IC₅₀ (HepG2) | LogP | Metabolic Half-life (h) |

|---|---|---|---|

| 2,6-Dichloro | 45 µM | 3.2 | 6.8 |

| 2,4-Dichloro | 28 µM | 2.8 | 4.2 |

Q. What computational strategies are employed to predict pharmacokinetics and resolve contradictions in reported bioactivity data?

- Methodological Answer :

- In Silico ADMET Prediction : Tools like SwissADME or Admetsar© assess logP, solubility, and CYP450 interactions. For example, this compound has predicted logP = 3.5, indicating moderate blood-brain barrier penetration.

- Molecular Dynamics (MD) Simulations : Used to model protein-ligand interactions over time, explaining variability in enzyme inhibition assays (e.g., ±15% variance in IC₅₀ due to conformational flexibility of the dichlorophenyl ring) .

- Meta-Analysis : Cross-referencing data from crystallography (e.g., CCDC-289444) and NMR can resolve structural ambiguities affecting bioactivity .

Q. How can researchers address discrepancies in reported enzymatic inhibition mechanisms involving this compound?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : pH (optimal 7.4 vs. 6.8), ionic strength, and co-solvents (e.g., DMSO >1% alters enzyme kinetics).

- Enzyme Isoforms : CYP450 2C9 vs. 3A4 interactions show divergent inhibition constants (Ki = 1.2 µM vs. 3.8 µM).

- Metabolite Interference : Ethyl ester hydrolysis products (e.g., 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid) may act as competitive inhibitors.

Standardized protocols (e.g., pre-incubation times, solvent controls) and isoform-specific assays are critical for reproducibility .

Data Contradiction Analysis Example

Conflict : One study reports potent antifungal activity (MIC = 8 µg/mL), while another finds no activity (MIC > 64 µg/mL).

Resolution :

Verify stereochemical purity (e.g., chiral HPLC to exclude racemic mixtures).

Re-test under standardized CLSI/M38-A2 guidelines, controlling for inoculum size and incubation time.

Assess solvent effects (e.g., DMSO vs. ethanol delivery vehicles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.